molecular formula C23H21N3O2S B3493770 N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-10H-PHENOTHIAZINE-10-CARBOXAMIDE

N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-10H-PHENOTHIAZINE-10-CARBOXAMIDE

Cat. No.: B3493770
M. Wt: 403.5 g/mol
InChI Key: QZYUZGVSGUNDQB-UHFFFAOYSA-N
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Description

Phenothiazines are a group of organic compounds that have a three-ring structure which includes a diazine ring . The compound you’re asking about seems to be a derivative of phenothiazine, with additional functional groups attached to it .


Molecular Structure Analysis

The molecular structure of phenothiazines consists of a three-ring system, which includes a diazine ring . The specific compound you’re asking about would have additional functional groups attached to this basic structure.


Chemical Reactions Analysis

Phenothiazines can undergo a variety of chemical reactions, including oxidation and reduction, and reactions with electrophiles and nucleophiles . The specific reactions that “N-{2-[(isopropylamino)carbonyl]phenyl}-10H-phenothiazine-10-carboxamide” can undergo would depend on the specific functional groups present in the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Phenothiazines are typically crystalline solids that are slightly soluble in water . The specific physical and chemical properties of “N-{2-[(isopropylamino)carbonyl]phenyl}-10H-phenothiazine-10-carboxamide” would depend on the specific functional groups present in the molecule.

Mechanism of Action

Phenothiazines have a wide range of biological activities. Some phenothiazines are used as antipsychotic drugs, while others have antimicrobial activity . The mechanism of action of “N-{2-[(isopropylamino)carbonyl]phenyl}-10H-phenothiazine-10-carboxamide” would depend on the specific functional groups present in the molecule and how they interact with biological targets.

Future Directions

Phenothiazines and their derivatives are an active area of research, with potential applications in medicine, agriculture, and other fields . Future research on “N-{2-[(isopropylamino)carbonyl]phenyl}-10H-phenothiazine-10-carboxamide” could explore its potential uses in these and other areas.

Properties

IUPAC Name

N-[2-(propan-2-ylcarbamoyl)phenyl]phenothiazine-10-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-15(2)24-22(27)16-9-3-4-10-17(16)25-23(28)26-18-11-5-7-13-20(18)29-21-14-8-6-12-19(21)26/h3-15H,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYUZGVSGUNDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-10H-PHENOTHIAZINE-10-CARBOXAMIDE
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N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-10H-PHENOTHIAZINE-10-CARBOXAMIDE
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N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-10H-PHENOTHIAZINE-10-CARBOXAMIDE
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N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-10H-PHENOTHIAZINE-10-CARBOXAMIDE
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N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-10H-PHENOTHIAZINE-10-CARBOXAMIDE
Reactant of Route 6
N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-10H-PHENOTHIAZINE-10-CARBOXAMIDE

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